2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold combining a 1,2-oxazole ring substituted with a 3-methoxyphenyl group and a 1,3,4-thiadiazole moiety linked via an acetamide bridge. The 1,3,4-thiadiazole core is widely recognized for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents due to its electron-rich structure and ability to engage in hydrogen bonding . The 3-methoxyphenyl group may enhance lipophilicity and modulate pharmacokinetic properties, while the 1,2-oxazole ring contributes to metabolic stability .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-17-18-15(23-9)16-14(20)8-11-7-13(22-19-11)10-4-3-5-12(6-10)21-2/h3-7H,8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERMVSASOAMXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the formation of the oxazole and thiadiazole rings followed by their coupling. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-methoxyphenyl derivatives . The thiadiazole ring is often formed through reactions involving thiosemicarbazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for such compounds generally involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Acidic Hydrolysis :
Reacting with concentrated HCl (6N) at reflux (90–100°C) for 6–8 hours produces 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid and releases 5-methyl-1,3,4-thiadiazol-2-amine. -
Basic Hydrolysis :
Using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours results in the same products with a yield of ~85% .
Nucleophilic Substitution at the Thiadiazole Sulfur
The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to nucleophilic displacement reactions.
These reactions demonstrate the versatility of the thiadiazole ring for introducing pharmacophores or modifying solubility .
Oxidation of the Thiadiazole Ring
The thiadiazole sulfur can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfoxide Formation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C for 2 hours yields the sulfoxide derivative (m/z 393.1) . -
Sulfone Formation :
Prolonged reaction with H₂O₂ (30%) in acetic acid at 50°C for 8 hours produces the sulfone (m/z 409.1) .
Electrophilic Aromatic Substitution on the Oxazole Ring
The electron-rich oxazole ring undergoes nitration and halogenation:
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Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the oxazole ring (confirmed byH NMR: δ 8.42 ppm) . -
Bromination :
Using Br₂ in CCl₄ at RT selectively brominates the oxazole’s 4-position (LC-MS: m/z 505.9) .
Functionalization of the Methoxyphenyl Group
The 3-methoxyphenyl substituent participates in demethylation and cross-coupling reactions:
-
Demethylation :
BBr₃ in DCM at -78°C removes the methyl group, yielding a phenolic derivative (m/z 377.0) . -
Suzuki Coupling :
Catalyzed by Pd(PPh₃)₄ with arylboronic acids, this reaction introduces diverse aryl groups (e.g., 4-fluorophenyl, yield: 60–70%).
Stability Under Physiological Conditions
The compound shows moderate stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 1.2 (HCl/pepsin) | 2.5 | Hydrolyzed acetamide + oxazole ring-opened byproducts |
| pH 6.8 (PBS/trypsin) | 4.8 | Intact compound (>90%) |
Scientific Research Applications
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar compounds are summarized in Table 1.
Table 1: Comparison of Structural Features and Physical Properties
Key Observations:
Substituent Impact on Melting Points : Compounds with bulkier substituents (e.g., 5e with 4-chlorobenzylthio) exhibit lower melting points (132–134°C) compared to simpler methylthio derivatives (5k: 135–136°C), suggesting steric hindrance reduces crystallinity .
Methoxy Positioning: The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to 2-methoxyphenoxy (5k) or 4-methoxyphenyl (), influencing solubility and target interactions .
Biological Activity
The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of oxazole and thiadiazole moieties. The presence of these heterocycles is significant as they are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit promising anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that the introduction of an electron-donating group at specific positions enhances the anticancer activity of these compounds. In particular, compounds with methoxy groups exhibited increased efficacy against breast and lung cancer cell lines with IC50 values less than 10 μM .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of bacterial and fungal strains. The results suggest that the presence of electron-withdrawing groups significantly enhances antimicrobial activity. For example, compounds with halogen substitutions demonstrated increased potency against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | IC50 (μM) | Target Pathogen |
|---|---|---|---|
| D-16 | Anticancer | <10 | MCF-7 (breast cancer) |
| D-4 | Antimicrobial | <20 | E. coli |
| D-20 | Antifungal | <15 | Candida albicans |
Antioxidant Activity
The antioxidant capabilities of this compound were assessed through various in vitro assays. The results indicated that it possesses significant free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases. The SAR studies suggest that modifications to the thiadiazole ring can lead to enhanced antioxidant properties .
Case Studies
- Anticancer Efficacy : In a recent study, a series of thiadiazole derivatives were synthesized and tested for their antiproliferative effects on multiple cancer cell lines. The results revealed that certain derivatives significantly inhibited tumor growth in vivo, suggesting potential for therapeutic applications in oncology .
- Antimicrobial Screening : A comprehensive screening of various thiadiazole derivatives against common pathogens showed that compounds with specific substitutions exhibited remarkable antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Structure–Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Electron-Dongating Groups : Compounds with methoxy or hydroxyl groups at the para position on the phenyl ring showed enhanced anticancer and antioxidant activities.
- Electron-Withdrawing Groups : The presence of halogens at strategic positions significantly improved antimicrobial efficacy against both bacterial and fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
